molecular formula C9H10Cl2N2O3S B1455384 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide CAS No. 1311318-19-0

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Cat. No. B1455384
CAS RN: 1311318-19-0
M. Wt: 297.16 g/mol
InChI Key: DDUUYBRMCLHMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a chemical compound with the molecular formula C9H10Cl2N2O3S . It has an average mass of 297.158 Da and a monoisotopic mass of 295.978912 Da . This compound has potential applications in various fields of research and industry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .

Mechanism of Action

The mechanism of action of DMSB is not fully understood. However, studies have suggested that it exerts its biological activity through the inhibition of specific enzymes and signaling pathways. For example, DMSB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of apoptosis and the inhibition of cancer cell growth. Additionally, DMSB has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
DMSB has been found to exhibit various biochemical and physiological effects. Studies have reported that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, DMSB has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

The advantages of using DMSB in lab experiments include its high potency and specificity towards its target enzymes and signaling pathways. Additionally, DMSB is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using DMSB in lab experiments is its potential toxicity towards normal cells. Studies have reported that DMSB exhibits cytotoxicity towards normal cells at high concentrations.

Future Directions

There are several future directions for the research and development of DMSB. One potential direction is the optimization of its chemical structure to improve its potency and selectivity towards its target enzymes and signaling pathways. Additionally, further studies are needed to investigate the potential toxicity of DMSB towards normal cells and to identify strategies to minimize this toxicity. Another potential direction is the evaluation of DMSB in preclinical and clinical trials for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
Conclusion
In conclusion, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, or DMSB, is a promising chemical compound that exhibits potential application in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMSB in the treatment of various diseases.

Scientific Research Applications

DMSB has been extensively studied for its potential application in drug development. It has been found to exhibit promising activity against various diseases, including cancer, bacterial infections, and inflammation. Studies have reported that DMSB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, DMSB has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUUYBRMCLHMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1Cl)S(=O)(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Reactant of Route 3
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.